molecular formula C18H13F2NO3S B12135272 3,4-difluoro-N-(2-phenoxyphenyl)benzenesulfonamide

3,4-difluoro-N-(2-phenoxyphenyl)benzenesulfonamide

Cat. No.: B12135272
M. Wt: 361.4 g/mol
InChI Key: HTYMPSQBLBCVNZ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-phenoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a phenoxyphenyl group attached to the sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-phenoxyphenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluorobenzenesulfonyl chloride and 2-phenoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of 2-phenoxyaniline in an appropriate solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-phenoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-difluoro-N-(2-phenoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of new antibiotics and anti-inflammatory drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-phenoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it is likely to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide
  • 3,4-difluoro-N-(2-fluorophenyl)benzenesulfonamide
  • 3,4-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide

Uniqueness

3,4-difluoro-N-(2-phenoxyphenyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the phenoxyphenyl group can enhance its binding affinity and selectivity for certain enzymes, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C18H13F2NO3S

Molecular Weight

361.4 g/mol

IUPAC Name

3,4-difluoro-N-(2-phenoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C18H13F2NO3S/c19-15-11-10-14(12-16(15)20)25(22,23)21-17-8-4-5-9-18(17)24-13-6-2-1-3-7-13/h1-12,21H

InChI Key

HTYMPSQBLBCVNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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